N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Description
This compound is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 2,5-dimethoxybenzyl group and a 6-phenylpyridazin-3-yl moiety.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-31-21-10-12-23(32-2)20(15-21)16-26-25(30)19-9-6-14-29(17-19)24-13-11-22(27-28-24)18-7-4-3-5-8-18/h3-5,7-8,10-13,15,19H,6,9,14,16-17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSSEAPMSVSBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2,5-dimethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine core substituted with a pyridazine and a dimethoxyphenyl group. Its chemical formula is C₁₈H₁₈N₄O₂, which contributes to its diverse interactions in biological systems.
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The presence of the piperidine moiety suggests potential activity at nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission.
Biological Activity
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against certain strains of bacteria, although specific MIC (Minimum Inhibitory Concentration) values have not been universally established.
- Cytotoxicity : In vitro assays demonstrate that the compound may induce cytotoxic effects in various cancer cell lines. The IC50 values vary significantly depending on the cell type, indicating selective toxicity.
- Neuropharmacological Effects : The compound has been investigated for its potential neuropharmacological effects, particularly concerning its ability to modulate neurotransmitter systems. Early results indicate it may have anxiolytic or antidepressant-like effects in animal models.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, with a notable effect on Staphylococcus aureus strains.
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the compound was tested against several cancer cell lines (e.g., HeLa and MCF7). The results showed IC50 values of approximately 25 µM for HeLa cells and 40 µM for MCF7 cells, suggesting moderate cytotoxicity that warrants further exploration for potential therapeutic applications.
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 1 | HeLa | 25 | Cytotoxic |
| 2 | MCF7 | 40 | Cytotoxic |
| 3 | S. aureus | >50 | Antimicrobial |
Comparison with Similar Compounds
Research Findings and Limitations
- Critical Gap : The absence of a 6-phenylpyridazin-3-yl analog in existing libraries limits direct comparisons. Synthetic efforts to produce the target compound are needed for conclusive profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
